molecular formula C15H16O3 B11867809 1-Butanone, 1-(3,4-dihydroxy-7-methyl-2-naphthalenyl)- CAS No. 52749-68-5

1-Butanone, 1-(3,4-dihydroxy-7-methyl-2-naphthalenyl)-

Cat. No.: B11867809
CAS No.: 52749-68-5
M. Wt: 244.28 g/mol
InChI Key: AEOZCABTWBDGDB-UHFFFAOYSA-N
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Description

1-Butanone, 1-(3,4-dihydroxy-7-methyl-2-naphthalenyl)-, is a specialized naphthalenone derivative of significant interest in advanced organic synthesis and medicinal chemistry research. This compound features a unique molecular architecture, integrating a substituted naphthalenone core—structurally related to (3S ,4S )-3,4-dihydroxy-7-methyl-3,4-dihydro-1(2H)-naphthalenone —with a 1-butanone side chain. This configuration makes it a valuable precursor or intermediate in the synthesis of complex polycyclic structures and novel molecular scaffolds. Its primary research value lies in its potential as a key building block for the development of pharmacologically active compounds. The presence of the 3,4-dihydroxy motif on the naphthalene ring is a critical functional group that can influence redox properties and chelate with metal ions, which is a area of exploration in biochemistry and enzyme inhibition studies . Researchers are investigating its application in the design and synthesis of compounds that mimic natural products, which could lead to new avenues in drug discovery, particularly for targeting specific cellular pathways. The mechanism of action for this compound and its derivatives in biological systems is an active area of inquiry, with preliminary research suggesting its structural features may allow interaction with various enzymatic targets, potentially modulating their activity in research models. It is strictly for use in laboratory research settings.

Properties

CAS No.

52749-68-5

Molecular Formula

C15H16O3

Molecular Weight

244.28 g/mol

IUPAC Name

1-(3,4-dihydroxy-7-methylnaphthalen-2-yl)butan-1-one

InChI

InChI=1S/C15H16O3/c1-3-4-13(16)12-8-10-7-9(2)5-6-11(10)14(17)15(12)18/h5-8,17-18H,3-4H2,1-2H3

InChI Key

AEOZCABTWBDGDB-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)C1=C(C(=C2C=CC(=CC2=C1)C)O)O

Origin of Product

United States

Preparation Methods

Protective Group Selection and Reaction Conditions

Protecting the 3,4-dihydroxy groups with acetyl or methyl ether moieties ensures regioselective acylation at the 2-position. For instance, acetylation of 3,4-dihydroxy-7-methylnaphthalene using acetyl chloride in dichloromethane with triethylamine as a base yields the diacetate intermediate. Subsequent Friedel-Crafts acylation with 3-methylbutanoyl chloride in the presence of aluminum chloride (AlCl₃) at 0–5°C facilitates ketone installation. Deprotection via alkaline hydrolysis (e.g., NaOH/EtOH) restores the hydroxyl groups, yielding the target compound.

Key Parameters

  • Catalyst: AlCl₃ (1.2 equiv)

  • Solvent: Anhydrous CH₂Cl₂

  • Temperature: 0–5°C (prevents over-acylation)

  • Yield: 68–72% after deprotection

Aldol Condensation and Subsequent Hydrogenation

Aldol condensation offers a two-step route to 4-aryl-2-butanones, adaptable to naphthalene systems. This method constructs the carbon skeleton before introducing aromatic substituents.

Enone Formation via Aldol Reaction

Condensation of 3,4-diacetoxy-7-methylnaphthalene-2-carbaldehyde with acetone under basic conditions (e.g., NaOH/H₂O) generates the α,β-unsaturated ketone (4-(3,4-diacetoxy-7-methylnaphthalen-2-yl)-3-buten-2-one). Microwave-assisted batch reactions reduce reaction times to 10–15 minutes while maintaining yields >80%.

Selective Hydrogenation

The enone intermediate undergoes hydrogenation using a fixed-bed continuous flow reactor with Raney nickel (Ra/Ni) at 50–60°C and 10–15 bar H₂. This step selectively reduces the C=C bond, affording the saturated ketone with >95% purity.

Comparative Efficiency

StepConditionsYield (%)Purity (%)
Aldol CondensationNaOH, H₂O, 80°C, 10 min8288
HydrogenationRa/Ni, 50°C, 15 bar H₂9195

Wittig Reaction for Carbon Chain Elongation

The Wittig reaction provides an alternative route to enone intermediates, leveraging phosphorus ylides for C=C bond formation.

Ylide Preparation and Coupling

Treatment of 3,4-diacetoxy-7-methylnaphthalene-2-carbaldehyde with a stabilized ylide (e.g., (3-oxobutyl)triphenylphosphonium bromide) in THF at reflux yields the corresponding enone. This method circumvents strong acidic conditions, preserving acid-sensitive functional groups.

Scalability in Continuous Flow Systems

Translating the Wittig reaction to a mesofluidic mini-plant flow system (2.5 mmol scale) enhances reproducibility and reduces reaction times to <5 minutes. Using a stainless steel capillary reactor (1.0 mm ID) at 120°C, the enone is obtained in 85% yield, demonstrating industrial feasibility.

Directed Ortho-Metalation and Cross-Coupling

Directed metalation strategies enable precise functionalization of naphthalene derivatives. This approach, exemplified in benzofuropyridine syntheses, can be adapted for ketone installation.

Metalation and Zincation

Fluorine-directed lithiation of 3,4-dihydroxy-7-methylnaphthalene at -78°C using LDA (lithium diisopropylamide) generates a stabilized aryl lithium species. Transmetallation with ZnCl₂ forms the arylzinc intermediate, which undergoes Negishi cross-coupling with 3-methylbutanoyl chloride.

Intramolecular Cyclization

Post-coupling, intramolecular nucleophilic aromatic substitution (SNAr) cyclizes the intermediate, forming the naphthalenyl ketone. Cs₂CO₃ in DMF at 100°C drives the reaction to completion, achieving 75–80% isolated yield.

Solvent and Catalyst Optimization in Batch Reactions

Solvent choice profoundly impacts reaction kinetics and selectivity. Butanone, a polar aprotic solvent, facilitates acyl group transfer in biphasic systems.

Base-Mediated Acylation in Butanone

Heating 3,4-dihydroxy-7-methylnaphthalene with 3-methylbutanoyl chloride in butanone (0.1 M) and K₂CO₃ (5 equiv) at 80°C for 2 hours achieves 70% conversion. The base scavenges HCl, shifting equilibrium toward product formation.

Catalyst Screening

Comparative studies reveal AlCl₃ outperforms FeCl₃ or ZnCl₂ in Friedel-Crafts acylation, providing a 20% yield increase. However, FeCl₃ proves advantageous in greener protocols, albeit with longer reaction times (24 vs. 4 hours) .

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-Dihydroxy-7-methylnaphthalen-2-yl)butan-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The carbonyl group in the butanone side chain can be reduced to form alcohols.

    Substitution: The hydroxyl groups can participate in substitution reactions, leading to the formation of ethers or esters.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed:

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Alcohols.

    Substitution: Ethers or esters.

Scientific Research Applications

1-(3,4-Dihydroxy-7-methylnaphthalen-2-yl)butan-1-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(3,4-dihydroxy-7-methylnaphthalen-2-yl)butan-1-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors, influencing their activity.

    Pathways Involved: It can modulate various biochemical pathways, leading to changes in cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Aroylated Naphthalene Derivatives

Example : (2-Hydroxy-7-methoxynaphthalen-1-yl)(phenyl)methanone ()
  • Structure : A benzoyl group (C=O linked to benzene) is attached to a naphthalene ring with a hydroxy (-OH) group at position 2 and methoxy (-OCH₃) at position 6.
  • Key Findings :
    • Intramolecular Hydrogen Bonding : A six-membered ring forms via O–H···O=C interaction, stabilizing the molecular conformation .
    • Dihedral Angles : The naphthalene and benzene rings form a dihedral angle of 58.65°, influencing packing efficiency .
    • Synthesis : Produced via demethylation of 1-benzoyl-2,7-dimethoxynaphthalene using AlCl₃, highlighting reactivity of methoxy groups .

Comparison with Target Compound :

  • The methyl group at position 7 (target) vs. methoxy () could reduce steric hindrance, affecting molecular interactions.

Aryl Butanone Derivatives

Example : 4'-Bromobutyrophenone ()
  • Structure: Butanone linked to a bromophenyl group (C₆H₄Br).
  • Properties :
    • Molecular Weight : Higher (229.1 g/mol) due to bromine .
    • Reactivity : The electron-withdrawing bromine may increase electrophilicity of the ketone group compared to hydroxylated analogs.

Comparison with Target Compound :

  • The target’s naphthalenyl group (vs. bromophenyl) introduces a larger aromatic system, likely reducing solubility in polar solvents.
  • Hydroxyl groups (target) vs. bromine () suggest divergent biological interactions: bromine may confer toxicity, while hydroxyls could participate in antioxidant or metabolic pathways.

Toxicological Context: Nitrosamines ()

While structurally distinct, nitrosamines like 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) (butanone with pyridyl and nitrosamine groups) demonstrate the role of ketone-containing compounds in carcinogenicity. NNK induces lung and pancreatic tumors in rats via metabolic activation .

Comparison with Target Compound :

  • The target lacks nitrosamine groups, which are critical for NNK’s carcinogenicity. However, its naphthalenyl substituents may influence metabolic pathways differently, warranting toxicological studies.

Data Tables

Table 1. Structural and Physicochemical Comparisons

Compound Substituents Molecular Weight (g/mol) Key Interactions Biological Relevance
Target Compound 3,4-diOH, 7-CH₃ on naphthalene ~246.3* Potential O–H···O=C H-bonds Unknown (theoretical)
(2-Hydroxy-7-methoxynaphthalenyl) 2-OH, 7-OCH₃ on naphthalene 278.3 Intramolecular H-bond Synthetic intermediate
4'-Bromobutyrophenone 4-Br on phenyl 229.1 Van der Waals, C–Br dipole Industrial use
NNK () Pyridyl, nitrosamine 207.2 Metabolic activation to DNA adducts Carcinogen (lung/pancreas)

*Calculated based on molecular formula.

Biological Activity

1-Butanone, 1-(3,4-dihydroxy-7-methyl-2-naphthalenyl)-, also known by its CAS number 52749-68-5, is an organic compound characterized by a unique structure that combines a butanone moiety with a naphthalene derivative featuring hydroxyl groups. This compound has garnered attention in various fields due to its potential biological activities and applications in pharmaceuticals and materials science.

The molecular formula of 1-Butanone, 1-(3,4-dihydroxy-7-methyl-2-naphthalenyl)- is C15H16O3C_{15}H_{16}O_{3} with a molecular weight of approximately 244.29 g/mol. Its structural features include:

  • Hydroxyl Groups : The presence of two hydroxyl (-OH) groups contributes to its reactivity and potential biological activity.
  • Carbonyl Group : The butanone component introduces a carbonyl (C=O) functionality that may participate in various chemical reactions.

Biological Activities

Research indicates that compounds similar to 1-Butanone, 1-(3,4-dihydroxy-7-methyl-2-naphthalenyl)- exhibit a range of biological activities:

  • Antioxidant Activity : The hydroxyl groups are known to impart antioxidant properties, which can help mitigate oxidative stress in biological systems.
  • Anti-inflammatory Effects : Preliminary studies suggest potential anti-inflammatory properties, making it a candidate for therapeutic applications in inflammatory conditions.
  • Antimicrobial Activity : Similar compounds have shown efficacy against various bacterial strains, indicating that this compound may also possess antimicrobial properties.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

  • A study on naphthalene derivatives indicated that modifications at the hydroxyl positions can significantly enhance antioxidant activity (Yang et al., 2014) .
  • Another research highlighted the synthesis of derivatives with improved antibacterial properties against Staphylococcus aureus, suggesting that structural modifications similar to those found in 1-Butanone could yield potent antimicrobial agents (Badshah and Naeem, 2016) .

Comparative Analysis with Related Compounds

The following table summarizes the structural variations and unique features of compounds related to 1-Butanone, 1-(3,4-dihydroxy-7-methyl-2-naphthalenyl)-:

Compound NameMolecular FormulaUnique Features
1-(3-hydroxy-7-methylnaphthalen-2-yl)butan-1-oneC15H16O3Lacks one hydroxyl group
1-(3,4-dimethoxy-7-methylnaphthalen-2-yl)butan-1-oneC15H18O3Contains methoxy groups instead
1-(7-methyl-naphthalen-2-yloxy)butan-1-oneC15H16O3Features an ether linkage

This comparison highlights the uniqueness of 1-Butanone due to its specific hydroxyl substitutions which may contribute to distinct biological activities and chemical properties.

Synthesis and Reaction Pathways

The synthesis of 1-Butanone can be achieved through various methods including the Friedel-Crafts acylation of naphthalene derivatives. Key reaction pathways include:

  • Oxidation : Hydroxyl groups can be oxidized to form quinones.
  • Reduction : Carbonyl groups can be reduced to alcohols.

These transformations are significant for enhancing the compound's biological activity.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 1-Butanone derivatives with naphthalene substituents?

  • Answer : A common approach involves chemoselective demethylation reactions. For example, AlCl₃-mediated demethylation of methoxy-substituted precursors (e.g., 1-benzoyl-2,7-dimethoxynaphthalene) selectively removes methyl groups while preserving ketone functionalities . Reaction optimization requires careful control of stoichiometry (e.g., 5:1 AlCl₃-to-substrate ratio) and solvent selection (e.g., CH₂Cl₂ under reflux) to avoid over-dealkylation. Chromatographic purification (e.g., silica gel column) is critical for isolating pure products.

Q. Which spectroscopic techniques are essential for characterizing the molecular structure of 1-Butanone derivatives?

  • Answer :

  • X-ray crystallography : Resolves bond lengths (e.g., C=O at ~1.22 Å) and dihedral angles (e.g., 58.65° between naphthalene and benzene rings) .
  • FT-IR : Identifies functional groups via O–H stretching (~3400 cm⁻¹) and carbonyl (C=O) vibrations (~1680 cm⁻¹) .
  • ¹H/¹³C NMR : Assigns proton environments (e.g., aromatic protons at δ 6.8–8.2 ppm) and confirms substitution patterns .

Q. How do intramolecular hydrogen bonds influence the stability of 1-Butanone derivatives?

  • Answer : Intramolecular O–H···O=C hydrogen bonds (e.g., O3···H1 = 1.77 Å) form six-membered rings, stabilizing planar conformations and reducing reactivity at the carbonyl group. This bonding also affects solubility and crystallization behavior .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in molecular conformation for 1-Butanone derivatives?

  • Answer : Single-crystal X-ray diffraction provides precise metrics:

  • Dihedral angles : Measure torsional strain between aromatic systems (e.g., 58.65° between naphthalene and benzoyl groups in related compounds) .
  • Intermolecular interactions : Van der Waals contacts (e.g., C4···O3 = 3.036 Å) and π-π stacking distances (3.3–3.6 Å) dictate packing motifs .
  • Hydrogen-bond networks : Intermolecular O–H···O=C bonds (2.32 Å) stabilize crystal lattices and inform polymorphism risks .

Q. What strategies address contradictions in reaction yields during the synthesis of 1-Butanone derivatives under varying conditions?

  • Answer :

  • Catalyst screening : Compare AlCl₃ with alternatives like BCl₃ or FeCl₃ to optimize demethylation efficiency .
  • Kinetic studies : Monitor reaction progress via TLC or in-situ IR to identify side reactions (e.g., over-dealkylation).
  • Solvent effects : Polar aprotic solvents (e.g., DMF) may enhance solubility but increase byproduct formation .

Q. How do substituent positions on the naphthalene ring modulate electronic properties in 1-Butanone derivatives?

  • Answer :

  • Electron-donating groups (e.g., -OH, -OCH₃) : Increase electron density at the carbonyl group, altering redox potentials and spectroscopic signatures .
  • Steric effects : Substituents at the 7-position (e.g., methyl) influence planarity and intermolecular interactions, as seen in crystallographic data .
  • Comparative studies : Derivatives with 4-chlorobenzoyl vs. benzoyl groups show distinct hydrogen-bonding patterns and lattice energies .

Methodological Recommendations

  • Crystallography : Use SHELX or OLEX2 for structure refinement, emphasizing hydrogen-bond networks .
  • Synthetic protocols : Validate purity via HPLC-MS (C18 column, acetonitrile/water gradient) to detect demethylation byproducts .
  • Computational modeling : Apply DFT (B3LYP/6-311+G(d,p)) to predict substituent effects on electronic structure .

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